Cas no 1609400-04-5 (1-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine Hydrochloride)

1-(1H-1,2,4-Triazol-3-ylcarbonyl)piperazine Hydrochloride is a heterocyclic compound featuring a triazole moiety linked to a piperazine core via a carbonyl group, with hydrochloride salt formation enhancing its stability and solubility. This structure imparts versatility in pharmaceutical and agrochemical applications, particularly as an intermediate in synthesizing biologically active molecules. Its triazole component contributes to potential antimicrobial and antifungal properties, while the piperazine scaffold improves binding affinity in receptor-targeted compounds. The hydrochloride form ensures consistent handling and storage characteristics. The compound's well-defined synthetic pathway and high purity make it suitable for research and development in medicinal chemistry, offering a reliable building block for drug discovery and optimization.
1-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine Hydrochloride structure
1609400-04-5 structure
Product name:1-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine Hydrochloride
CAS No:1609400-04-5
MF:C7H12ClN5O
MW:217.656079292297
MDL:MFCD07781117
CID:4608301

1-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-(1H-1,2,4-Triazol-3-ylcarbonyl)piperazine hydrochloride
    • Piperazin-1-yl(1H-1,2,4-triazol-3-yl)methanone hydrochloride
    • Piperazin-1-yl(1H-1,2,4-triazol-3-yl)methanonehydrochloride
    • piperazin-1-yl(1H-1,2,4-triazol-5-yl)methanone;hydrochloride
    • 1-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine Hydrochloride
    • MDL: MFCD07781117
    • Inchi: 1S/C7H11N5O.ClH/c13-7(6-9-5-10-11-6)12-3-1-8-2-4-12;/h5,8H,1-4H2,(H,9,10,11);1H
    • InChI Key: GQAFWHSOJLLBHB-UHFFFAOYSA-N
    • SMILES: Cl.O=C(C1=NC=NN1)N1CCNCC1

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 191
  • Topological Polar Surface Area: 73.9

1-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine Hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
H955980-50mg
1-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine Hydrochloride
1609400-04-5
50mg
$ 70.00 2022-06-04
abcr
AB472230-1g
1-(1H-1,2,4-Triazol-3-ylcarbonyl)piperazine hydrochloride; .
1609400-04-5
1g
€179.70 2025-02-21
abcr
AB472230-1 g
1-(1H-1,2,4-Triazol-3-ylcarbonyl)piperazine hydrochloride
1609400-04-5
1g
€179.70 2023-07-18
TRC
H955980-10mg
1-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine Hydrochloride
1609400-04-5
10mg
$ 50.00 2022-06-04
TRC
H955980-100mg
1-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine Hydrochloride
1609400-04-5
100mg
$ 95.00 2022-06-04
Ambeed
A395469-1g
Piperazin-1-yl(1H-1,2,4-triazol-3-yl)methanone hydrochloride
1609400-04-5 97%
1g
$144.0 2024-08-03
eNovation Chemicals LLC
Y1253823-1g
1-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine hydrochloride
1609400-04-5 95%
1g
$165 2025-02-20
Chemenu
CM507067-1g
Piperazin-1-yl(1H-1,2,4-triazol-3-yl)methanonehydrochloride
1609400-04-5 97%
1g
$143 2022-09-29
1PlusChem
1P00J1EM-1g
1-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine hydrochloride
1609400-04-5 95%
1g
$87.00 2025-03-01
A2B Chem LLC
AI87486-250mg
Piperazin-1-yl(1H-1,2,4-triazol-3-yl)methanone hydrochloride
1609400-04-5 95%
250mg
$75.00 2024-04-20

Additional information on 1-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine Hydrochloride

Introduction to 1-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine Hydrochloride (CAS No. 1609400-04-5)

1-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine Hydrochloride, identified by its Chemical Abstracts Service (CAS) number 1609400-04-5, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the piperazine class of molecules, which are widely recognized for their diverse biological activities and utility in drug development. The presence of a 1H-1,2,4-triazol-3-ylcarbonyl moiety in its structure imparts unique chemical and pharmacological properties, making it a valuable intermediate in the synthesis of biologically active agents.

The piperazine Hydrochloride salt form enhances the solubility and stability of the compound, facilitating its use in various chemical and biological assays. Piperazine derivatives are well-documented for their role in modulating neurotransmitter systems, particularly those involving serotonin and dopamine. The 1H-1,2,4-triazol-3-ylcarbonyl group is a key pharmacophore that contributes to the compound's interaction with biological targets, potentially influencing its efficacy in therapeutic applications.

Recent advancements in medicinal chemistry have highlighted the importance of triazole-containing compounds in drug design. The triazole ring is known for its ability to enhance binding affinity and selectivity towards target enzymes and receptors. In particular, 1-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine Hydrochloride has been explored in the development of novel therapeutic agents targeting neurological disorders. Studies have demonstrated its potential as a precursor in synthesizing molecules that modulate synaptic transmission and neuroinflammatory pathways.

The compound's structural features make it a versatile scaffold for further derivatization, allowing chemists to fine-tune its pharmacological profile. Researchers have utilized 1-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine Hydrochloride as a building block in the synthesis of small-molecule inhibitors that show promise in preclinical models of depression and anxiety disorders. The hydrochloride salt form ensures high purity and reactivity, making it an indispensable reagent in high-throughput screening (HTS) campaigns.

In addition to its applications in central nervous system (CNS) drug development, this compound has been investigated for its potential role in treating inflammatory conditions. The triazole moiety is known to exhibit anti-inflammatory properties by interacting with cyclooxygenase (COX) enzymes and other inflammatory mediators. Preliminary studies suggest that derivatives of 1-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine Hydrochloride may serve as lead compounds for novel anti-inflammatory drugs.

The synthesis of 1-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine Hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the triazole ring is typically achieved through cycloaddition reactions between azides and alkynes, followed by functional group transformations to introduce the piperazine moiety. The final hydrochloride salt is obtained through acidification, ensuring optimal solubility and stability for further applications.

From a regulatory perspective, 1-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine Hydrochloride must comply with Good Manufacturing Practices (GMP) to ensure consistency and quality in pharmaceutical applications. Manufacturers must adhere to stringent guidelines regarding purity standards, impurity profiling, and stability testing. These measures are critical to ensure the safety and efficacy of drugs derived from this compound.

The growing interest in piperazine derivatives has spurred innovation in synthetic methodologies. Recent patents have described novel synthetic routes that improve yield and reduce waste generation. These advancements underscore the importance of 1-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine Hydrochloride as a key intermediate in modern drug discovery pipelines.

In conclusion, 1-( 1H - 1 , 2 , 4 - triazol - 3 - ylcarbonyl ) piperazine Hydrochloride ( CAS No . 1609400 - 04 - 5 ) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and biological activities make it a valuable tool for developing novel therapeutic agents targeting neurological and inflammatory disorders. As research continues to uncover new applications for this compound,its significance in drug development is expected to grow exponentially.

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